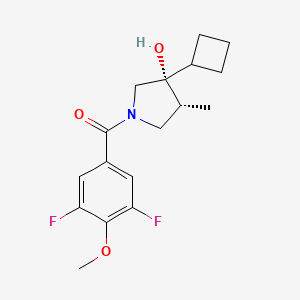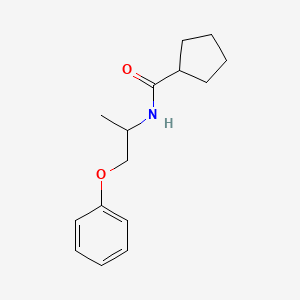
2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinamine derivatives involves several steps, including condensation, cyclization, and substitution reactions. Specific methods for synthesizing quinazolinamine derivatives have been developed, indicating moderate to promising activities in various applications, such as antitubercular activity (Pattan et al., 2006). These methods often involve the use of different starting materials and reagents to introduce various substituents into the quinazolinamine core, tailoring the compound for specific functions.
Molecular Structure Analysis
Molecular structure analysis of quinazolinamine derivatives reveals significant insights into their stability and reactivity. Studies have shown that these compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system, affecting their electronic properties (Low et al., 2004). The planarity of the quinazoline unit and the dihedral angles formed with substituent phenyl rings are crucial for their physical and chemical behaviors, influencing intermolecular interactions such as hydrogen bonding and π–π stacking.
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions that modify their structure and enhance their biological or chemical activity. For instance, their ability to form hydrogen-bonded dimers or π-stacked chains significantly impacts their solubility, stability, and reactivity (Priya et al., 2011). Such structural features are vital for designing compounds with desired properties for specific applications.
Physical Properties Analysis
The physical properties of quinazolinamines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of chlorophenyl groups and the planarity of the quinazoline core affect these properties, impacting the compound's applicability in various fields (Desai et al., 2011).
科学的研究の応用
Tyrosine Kinase Inhibitor Applications
AG-1478, a compound closely related to 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, has shown promising in vitro and in vivo antiproliferative activity. It is a potent tyrosine kinase inhibitor with broad biopharmaceutical activities. The study of AG-1478's UV-Vis absorption spectra in various solutions has been instrumental in understanding its spatial and temporal distribution, potentially aiding in determining its interaction targets (Khattab et al., 2016).
Optoelectronic Material Applications
Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, are valuable for the creation of novel optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has shown significant potential in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Antimicrobial Agent Applications
Quinazoline derivatives, including those structurally related to 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, have been explored for their antimicrobial properties. Compounds like 3-(Aryl)-2-(2-chlorophenyl)-6-{2-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3yl)]ethyl}-3-hydroquinazolin-4-ones have shown excellent activity against several strains of bacteria, demonstrating the potential of quinazoline derivatives as antimicrobial agents (Desai et al., 2011).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the quinazoline core, which is found in various drugs .
特性
IUPAC Name |
2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-3-22(4-2)18-14-10-6-8-12-16(14)20-17(21-18)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHJGMRJNLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)


![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)


![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)